Fmoc-Lys(Alloc)-OH is a lysine amino acid with two protective groups:
The beauty of Fmoc-Lys(Alloc)-OH lies in the concept of orthogonal protection. Fmoc can be selectively removed under mild acidic conditions (typically using trifluoroacetic acid or TFA) while leaving the Alloc group intact. This allows for further manipulation of the peptide chain before removing the Alloc group.
The Alloc group can be selectively cleaved under different conditions compared to Fmoc. Typically, a palladium-based catalyst system with acetic acid is used for Alloc removal, leaving the peptide backbone and Fmoc groups untouched (). This orthogonal approach enables researchers to:
Fmoc-Lys(Alloc)-OH, chemically known as N-alpha-(9-fluorenylmethyloxycarbonyl)-N-epsilon-allyloxycarbonyl-L-lysine, is a derivative of the amino acid lysine. This compound features two protective groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the N-terminal and the allyloxycarbonyl (Alloc) group at the side chain. These protective groups are essential in peptide synthesis, allowing for selective reactions without unwanted side reactions. The compound's molecular formula is C25H28N2O6, and it has a molecular weight of approximately 440.50 g/mol .
Fmoc-Lys(Alloc)-OH doesn't possess a specific biological mechanism of action. Its primary function lies in peptide synthesis. During SPPS, it acts as a protected lysine unit that can be incorporated into the growing peptide chain. The selective removal of the Fmoc and Alloc groups allows for controlled attachment of other amino acids in a desired sequence, ultimately leading to the formation of complex peptides with specific functionalities [].
Fmoc-Lys(Alloc)-OH exhibits significant biological activity primarily through its role in peptide synthesis. By incorporating this compound into peptides, researchers can influence various biochemical pathways related to protein synthesis and modification. The self-assembly properties of this compound may also lead to unique nanostructures with potential applications in biotechnology and materials science .
As an amino acid derivative, Fmoc-Lys(Alloc)-OH is expected to be absorbed and distributed throughout the body, metabolized enzymatically, and excreted via the kidneys. Its incorporation into peptides can affect cellular growth and function due to its influence on protein structure and activity.
The synthesis of Fmoc-Lys(Alloc)-OH typically involves:
Fmoc-Lys(Alloc)-OH has diverse applications in:
Several compounds share similarities with Fmoc-Lys(Alloc)-OH, particularly those involving protective groups or modifications of lysine:
Fmoc-Lys(Alloc)-OH stands out due to its dual protection strategy that enables complex peptide synthesis while maintaining compatibility with various coupling methods and protecting groups. Its unique self-assembly properties further enhance its utility in advanced biochemical applications .
The molecular formula of Fmoc-Lys(Alloc)-OH is C25H28N2O6, with a molecular weight of 452.50 g/mol [1] [5] [6]. The compound exhibits a single stereocentre at the alpha carbon of the lysine backbone, existing in the L-configuration [4] [5]. The stereochemical configuration is designated as (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-6-(((allyloxy)carbonyl)amino)hexanoic acid [3] [5].
The optical activity of this compound is characterized by a specific rotation [α]20/D of -12±1°, measured at a concentration of 1% in dimethylformamide [6] [7] [12]. This negative rotation confirms the L-stereochemistry of the lysine backbone [6] [7]. The compound maintains its stereochemical integrity during standard peptide synthesis conditions, with enantiomeric purity typically exceeding 99.5% [29].
Property | Value | Reference |
---|---|---|
Molecular Formula | C25H28N2O6 | [1] [5] |
Molecular Weight | 452.50 g/mol | [1] [6] |
Optical Rotation | [α]20/D -12±1° (c=1, DMF) | [6] [7] |
Enantiomeric Purity | ≥99.5% | [29] |
Stereochemistry | L-configuration | [4] [5] |
Fmoc-Lys(Alloc)-OH contains several distinct functional groups that contribute to its chemical properties and reactivity patterns [1] [3]. The molecule features two carbamate protecting groups: the fluorenylmethoxycarbonyl group attached to the alpha-amino position and the allyloxycarbonyl group protecting the epsilon-amino group of the lysine side chain [2] [4].
The fluorenylmethoxycarbonyl protecting group consists of a fluorene aromatic system connected through a methylene bridge to an oxycarbonyl moiety [1] [3]. This group provides stability under acidic conditions while being readily removable under basic conditions using secondary amines such as piperidine [2] [4]. The fluorene system exhibits characteristic aromatic properties with extended conjugation across both benzene rings [1] [3].
The allyloxycarbonyl protecting group features an allyl group (prop-2-en-1-yl) connected to an oxycarbonyl functionality [2] [4]. This group is orthogonal to the fluorenylmethoxycarbonyl protection, meaning it can be selectively removed under different conditions using palladium-catalyzed reactions [4] [8]. The terminal alkene of the allyl group provides the site for palladium coordination during deprotection [4] [8].
The lysine backbone contains a primary carboxylic acid group at the C-terminus, which serves as the coupling site for peptide bond formation [1] [3]. The hexanoic acid chain provides the necessary spacing between the two amino groups and maintains the natural lysine structure [1] [3].
Functional Group | Position | Protecting Group Type |
---|---|---|
Alpha-amino | N-terminal | Fluorenylmethoxycarbonyl |
Epsilon-amino | Side chain | Allyloxycarbonyl |
Carboxylic acid | C-terminal | Unprotected |
Nuclear magnetic resonance spectroscopy provides detailed structural information about Fmoc-Lys(Alloc)-OH [6] [12]. The compound is suitable for nuclear magnetic resonance analysis, with characteristic chemical shifts corresponding to its various structural components [6] [12].
The aromatic protons of the fluorene system appear in the chemical shift range of 7.0-8.0 parts per million, typical for aromatic hydrogen atoms [37] [38]. The fluorene aromatic carbons exhibit chemical shifts between 117.8 and 161.6 parts per million in carbon-13 nuclear magnetic resonance spectroscopy [35]. The methylene protons connecting the fluorene to the oxycarbonyl group appear around 4.2-4.6 parts per million [37] [38].
The allyloxycarbonyl group shows characteristic vinyl proton signals between 5.8-6.2 parts per million for the terminal alkene protons [33]. The allyl methylene protons connected to the oxygen appear around 4.6 parts per million [33]. The lysine backbone protons appear in typical aliphatic regions, with the alpha proton around 4.0-4.5 parts per million and the methylene chain protons between 1.3-2.0 parts per million [27] [40].
Infrared spectroscopy reveals characteristic carbonyl stretching frequencies around 1699 cm⁻¹ for the carbamate groups [38] [31]. The carboxylic acid carbonyl appears around 1720-1740 cm⁻¹ [38] [31]. Nitrogen-hydrogen stretching frequencies appear around 3338 cm⁻¹ [38] [31].
Spectroscopic Method | Key Signals | Chemical Shift/Frequency |
---|---|---|
¹H NMR | Aromatic protons | 7.0-8.0 ppm |
¹H NMR | Vinyl protons | 5.8-6.2 ppm |
¹H NMR | Alpha proton | 4.0-4.5 ppm |
¹³C NMR | Aromatic carbons | 117.8-161.6 ppm |
IR | Carbonyl stretch | 1699 cm⁻¹ |
IR | N-H stretch | 3338 cm⁻¹ |
Fmoc-Lys(Alloc)-OH exhibits crystalline properties in its solid state [3] [19]. The compound appears as a white to off-white or beige powder with a defined melting point range of 87-91°C [3] [29]. The crystalline form demonstrates good thermal stability within normal storage and handling conditions [3] [29].
The density of the compound is predicted to be 1.237±0.06 g/cm³ [3]. The boiling point is estimated at 689.7±55.0°C under standard atmospheric pressure [3]. These physical properties indicate a moderately dense crystalline structure with significant intermolecular interactions [3].
The compound exhibits good solubility in polar organic solvents including dimethylformamide, dimethyl sulfoxide, chloroform, dichloromethane, ethyl acetate, and acetone [3] [13]. This solubility profile is consistent with its use in peptide synthesis applications where organic solvents are commonly employed [3] [13].
Storage requirements specify maintenance at 2-8°C in a cool, dry environment to preserve crystalline integrity and prevent degradation [6] [13] [17]. The compound is classified as a combustible solid for safety handling purposes [6] [12].
Property | Value | Reference |
---|---|---|
Melting Point | 87-91°C | [3] [29] |
Density | 1.237±0.06 g/cm³ | [3] |
Boiling Point | 689.7±55.0°C (predicted) | [3] |
Storage Temperature | 2-8°C | [6] [13] |
Physical Form | Powder | [6] [29] |
Color | White to beige | [6] [29] |
Fmoc-Lys(Alloc)-OH belongs to a family of orthogonally protected lysine derivatives used in peptide synthesis [23] [24] [25]. Each derivative offers distinct advantages based on the specific protecting group employed for the epsilon-amino position [23] [24] [25].
Fmoc-Lys(Boc)-OH utilizes tert-butoxycarbonyl protection for the side chain amino group [24]. This protecting group requires acidic conditions, typically trifluoroacetic acid, for removal [24]. The molecular weight is 468.5 g/mol, slightly higher than the allyloxycarbonyl derivative [24]. The tert-butoxycarbonyl group provides excellent stability but lacks the orthogonal removal conditions offered by allyloxycarbonyl protection [24].
Fmoc-Lys(ivDde)-OH employs 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)-3-methylbutyl protection with a molecular weight of 574.7 g/mol [23]. This protecting group is removed using hydrazine under mild conditions [23] [26]. The ivDde group offers excellent orthogonality but requires different deprotection reagents compared to palladium-catalyzed allyloxycarbonyl removal [23] [26].
Fmoc-Lys(Tfa)-OH features trifluoroacetyl protection, which can be removed using aqueous piperidine [14] [25]. This derivative is particularly useful when cysteine residues are present, as it avoids palladium-catalyzed reactions that can be problematic with sulfur-containing amino acids [14].
The allyloxycarbonyl protecting group in Fmoc-Lys(Alloc)-OH provides unique advantages through palladium-catalyzed removal under neutral conditions [4] [8]. This method is compatible with most standard protecting groups and allows for selective deprotection without affecting the fluorenylmethoxycarbonyl group or other acid-labile protections [4] [8].
Derivative | Side Chain Protection | Molecular Weight | Deprotection Method |
---|---|---|---|
Fmoc-Lys(Alloc)-OH | Allyloxycarbonyl | 452.5 g/mol | Palladium catalyst |
Fmoc-Lys(Boc)-OH | tert-Butoxycarbonyl | 468.5 g/mol | Trifluoroacetic acid |
Fmoc-Lys(ivDde)-OH | ivDde | 574.7 g/mol | Hydrazine |
Fmoc-Lys(Tfa)-OH | Trifluoroacetyl | Variable | Aqueous piperidine |